4-{[(4-Bromophenyl)sulfanyl]methyl}morpholine
Description
4-{[(4-Bromophenyl)sulfanyl]methyl}morpholine is a sulfur-containing morpholine derivative featuring a 4-bromophenyl group linked via a sulfanylmethyl moiety to the morpholine ring. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
6631-74-9 |
|---|---|
Molecular Formula |
C11H14BrNOS |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C11H14BrNOS/c12-10-1-3-11(4-2-10)15-9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
InChI Key |
IYVUASLOYHZNBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-[(4-Methoxyphenyl)sulfonyl]morpholine
- Structure : Differs by a sulfonyl (-SO₂-) linker and a methoxy (-OCH₃) substituent instead of bromine.
- Synthesis : Prepared via Grignard reagents (4-methoxyphenylmagnesium bromide) and flash column chromatography .
- Properties : Melting point = 109–110°C (CH₂Cl₂); characterized by NMR and HRMS .
4-(4-(Trifluoromethyl)phenyl)morpholine
- Structure : Lacks sulfur but includes a trifluoromethyl (-CF₃) group on the phenyl ring.
- Synthesis : Nickel-catalyzed amination of 4-bromobenzotriazole with morpholine .
- Key Difference : The -CF₃ group enhances lipophilicity and metabolic stability, whereas the sulfanylmethyl group in the target compound may facilitate redox reactivity or metal coordination .
Variations in the Linker and Heterocyclic Systems
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
- Structure : Incorporates a pyrimidine ring and a 4-chlorophenyl group.
- Properties : Molecular weight = 397.921 g/mol; higher complexity due to the pyrimidinyl scaffold .
4-{2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine hydrochloride
Functional Group Modifications
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline
- Structure : Replaces morpholine with an aniline (-NH₂) group.
- Safety Profile : Classified under GHS guidelines; highlights the importance of the amine group in toxicity and handling precautions .
- Key Difference : The aniline group increases basicity and susceptibility to oxidation compared to the morpholine’s tertiary amine .
4-[(4-Bromo-3-chlorophenyl)methyl]morpholine hydrochloride
Table 2: Molecular Properties and Bioactivity
Key Findings and Implications
- Sulfur Linker Impact : The sulfanylmethyl group in the target compound offers unique redox and coordination properties compared to sulfonyl or methylene linkers in analogs .
- Bromine vs. Other Halogens : The 4-bromophenyl group enhances electrophilicity relative to chloro or trifluoromethyl variants, influencing reactivity in cross-coupling reactions .
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